![molecular formula C9H9NO2 B1610965 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one CAS No. 3693-08-1](/img/structure/B1610965.png)
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Descripción general
Descripción
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a heterocyclic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing one oxygen and one nitrogen atom The structure of this compound includes a fused benzene ring, which imparts unique chemical and physical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one typically involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This reaction is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions . The process can be summarized as follows:
N-Arylation Reaction: N-arylated 2-aminophenols react with 2-halogenated benzoic or phenylacetic acids to form multi-functionalized triarylamines.
Intramolecular Lactonization/Acylation: The triarylamines undergo intramolecular lactonization or acylation to yield the desired oxazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biomass-derived N-arylated 2-aminophenol as a starting material has been explored to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
N-Alkylation and Substitution Reactions
The nitrogen atom in the oxazepine ring undergoes alkylation under basic conditions. For example:
-
Methylation : Treatment with iodomethane (CH₃I) and sodium hydride (NaH) in DMF at room temperature yields 1-methyl derivatives (e.g., 17 in ).
-
Cyclopropylmethylation : Using cyclopropylmethyl bromide with NaH generates N-cyclopropylmethyl-substituted analogs (e.g., 4 in ).
Key Data :
Reaction | Reagents/Conditions | Product Yield | Reference |
---|---|---|---|
N-Methylation | CH₃I, NaH, DMF, 0°C → RT | Quantitative | |
N-Cyclopropylmethylation | Cyclopropylmethyl bromide, NaH | 49% |
Cyclization and Ring Formation
The benzoxazepine core is synthesized via intramolecular cyclization:
-
Intramolecular Lactonization : Biomass-derived N-arylated 2-aminophenols react with 2-halogenated acids under mild conditions to form the seven-membered ring .
-
Palladium-Catalyzed Cyclization : XPhos Pd G2 catalyzes the formation of the oxazepinone ring from brominated precursors in 1,4-dioxane at 110°C, achieving 90–99% yields .
Example :
textBr | Pd Catalyst → Benzoxazepinone (90–99% yield)
Oxidation and Reduction
The carbonyl group at position 2 participates in redox reactions:
-
Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the carbonyl to a hydroxyl group, forming dihydroxy derivatives.
-
Oxidation : Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) oxidizes the ring system, though specific products are less documented in accessible literature.
Nucleophilic Addition and Functionalization
The carbonyl group is susceptible to nucleophilic attack:
-
Oximation : Reaction with methoxyamine forms (E)-5-(methoxyimino) derivatives, enhancing fungicidal activity (e.g., compound 5-03 in ).
-
Suzuki Coupling : Brominated derivatives undergo cross-coupling with aryl boronic acids to introduce aromatic substituents (e.g., OXS003976 in ).
Key Findings :
-
Substituents at N-1 (e.g., isopropyl) optimize biological activity .
-
Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability .
Diels-Alder and Cycloaddition Reactions
The compound participates in (5+2) dipolar cycloadditions:
-
Mechanism : Imine intermediates react with electrophilic partners (e.g., isobenzofuran-1(3H)-one) via a concerted pathway, forming fused heterocycles (Scheme 7 in ).
Conditions :
-
Acid catalysis enhances electrophilicity of the carbonyl carbon .
-
Yields depend on electronic effects of substituents.
Table 2: Biological Activity of Derivatives
Derivative | Substituent | Activity (EC₅₀/IC₅₀) | Target Application |
---|---|---|---|
OXS003976 | Cyclopropylmethyl | 0.1 μM | AML Differentiation |
5-03 | Methoxyimino | 1.2 μg/mL | Fungicide |
2d | Trifluoromethyl | N/A | Material Science |
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
-
Anticancer Activity :
- Research has indicated that derivatives of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one exhibit potential as anticancer agents. Notably, studies focused on acute myeloid leukemia (AML) have shown that certain compounds can induce differentiation in AML cells, potentially offering a novel treatment strategy that avoids traditional cytotoxic chemotherapy .
- A structure-activity relationship (SAR) analysis revealed that specific substitutions on the compound enhance its cytotoxic effects against various cancer cell lines .
-
Antioxidant Properties :
- The compound has demonstrated significant antioxidant activity in vitro, suggesting its potential use in preventing oxidative stress-related diseases. It has shown improved antioxidative effects compared to standard antioxidants like BHT (Butylated Hydroxytoluene).
-
Interaction with Biological Targets :
- Interaction studies have been conducted to assess the binding affinity of this compound to various biological targets. Techniques such as radiolabeled ligand binding assays are employed to optimize its pharmacological profile.
Agricultural Applications
- Fungicidal Activity :
- Synthesis of Novel Derivatives :
Case Studies and Research Findings
Recent studies have highlighted the compound's diverse applications:
- A study identified several derivatives of this compound that could effectively induce differentiation in AML cell lines. These findings suggest a promising avenue for developing new treatments for this aggressive cancer type .
- Another study focused on the synthesis of novel antifungal agents based on the oxazepine framework showed promising results against eight different phytopathogenic fungi, indicating the compound's potential utility in agricultural applications .
Mecanismo De Acción
The mechanism of action of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,e][1,4]oxazepin-11(5H)-one: Another oxazepine compound with similar structural features.
Benzothiazepine: A related compound with a sulfur atom replacing the oxygen in the ring.
Uniqueness
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Actividad Biológica
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Recent studies have highlighted its efficacy in inducing differentiation in acute myeloid leukemia (AML) cells, among other pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including structure-activity relationships (SAR), pharmacokinetics, and relevant case studies.
Structure-Activity Relationship (SAR)
The SAR studies of this compound and its analogues have revealed critical insights into the modifications that enhance biological activity. Key findings include:
- Optimal Substituents : The presence of an isopropyl group at the N-1 position significantly increases activity against AML cells. Conversely, electron-withdrawing groups at this position reduce efficacy .
- Morphological Changes : Compounds such as OXS003976 have been shown to induce morphological changes in AML cell lines (HL-60, THP-1, OCI-AML3), indicating differentiation as evidenced by increased cell size and altered cytoplasm-to-nuclei ratios .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are crucial for its therapeutic application. Studies indicate:
- Absorption and Distribution : The compound exhibits a permeability coefficient of and a low efflux ratio (EfR) of 1.3, suggesting good absorption characteristics .
- Metabolic Stability : Variants like trifluoroethyl-substituted compounds showed high metabolic stability while maintaining moderate clearance rates in vivo .
Biological Activity in Case Studies
Several studies have explored the biological activity of this compound:
-
Induction of Differentiation in AML :
- A phenotypic screen identified the compound as a potential differentiating agent for AML cells. It upregulated CD11b expression and decreased cell proliferation across multiple AML cell lines .
- In vivo studies demonstrated that certain analogues maintained efficacy while showing acceptable safety profiles .
- Fungicidal Properties :
Summary of Findings
The biological activity of this compound is characterized by its ability to induce differentiation in AML cells and its promising pharmacokinetic profile. The following table summarizes key findings from recent studies:
Property | Observation |
---|---|
Optimal Substituent | Isopropyl at N-1 enhances activity |
Morphological Changes | Increased cell size and altered cytoplasm-to-nuclei ratio |
Permeability | |
Efflux Ratio | Low (EfR = 1.3) |
Metabolic Stability | High for trifluoroethyl variants |
Antifungal Activity | Moderate to high against phytopathogenic fungi |
Propiedades
IUPAC Name |
1,5-dihydro-4,1-benzoxazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQINQSJWPGZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579143 | |
Record name | 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3693-08-1 | |
Record name | 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.